molecular formula C9H9FO2 B15289952 2-Fluoroethyl benzoate CAS No. 614-43-7

2-Fluoroethyl benzoate

Cat. No.: B15289952
CAS No.: 614-43-7
M. Wt: 168.16 g/mol
InChI Key: HRGRPAXXFIOCAB-UHFFFAOYSA-N
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Description

2-Fluoroethyl benzoate is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 2-fluoroethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

2-Fluoroethyl benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with 2-fluoroethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial production methods may involve continuous-flow processes to enhance efficiency and yield. For instance, the esterification of benzoic acid with 2-fluoroethanol can be carried out in a continuous reactor, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

2-Fluoroethyl benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoroethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoroethyl benzoate depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, altering their activity. The fluoroethyl group can enhance the compound’s binding affinity to certain molecular targets, making it useful in drug design .

Comparison with Similar Compounds

2-Fluoroethyl benzoate can be compared with other similar compounds such as:

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs.

Properties

CAS No.

614-43-7

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-fluoroethyl benzoate

InChI

InChI=1S/C9H9FO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

HRGRPAXXFIOCAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCF

Origin of Product

United States

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